Dimethyl phenylacetylphosphonate
Description
Dimethyl phenylacetylphosphonate (C10H13O4P) is a phosphonate ester characterized by a phenylacetyl group (C6H5CH2CO–) directly bonded to phosphorus, with two methoxy groups completing the esterification. Phosphonates, unlike phosphates, exhibit a direct carbon-phosphorus (C–P) bond, conferring greater hydrolytic stability and unique reactivity in organic synthesis and biological applications .
Properties
CAS No. |
51463-66-2 |
|---|---|
Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-phenylethanone |
InChI |
InChI=1S/C10H13O4P/c1-13-15(12,14-2)10(11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
NOEKTFIMLDEDMC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Dimethyl Methylphosphonate (DMMP)
Dimethyl Phenyl Phosphate
- Structure : C8H11O4P, featuring a phenyl group linked via a phosphate ester (P–O–C6H5) .
- Key Differences :
- Phosphates (P–O–R) are more susceptible to hydrolysis than phosphonates (P–C–R), making this compound more stable under acidic/basic conditions.
- The phenylacetyl group may enhance π-π stacking interactions in biological systems compared to the phenyl group in dimethyl phenyl phosphate.
Diethyl Phosphonate
Diethyl 1-Phenylethylphosphonate
- Structure : C11H17O3P, with a phenylethyl substituent.
- Applications : Used in asymmetric synthesis due to its chiral center .
- Key Differences :
- The phenylacetyl group (vs. phenylethyl) introduces a ketone functionality, enabling conjugation reactions or hydrogen bonding.
- Diethyl esters may slow hydrolysis compared to dimethyl esters, affecting reaction kinetics in catalytic processes.
Reactivity Trends
Enzyme Inhibition
Material Science
- Phosphonates like DMMP are flame retardants due to high thermal stability . The phenylacetyl group in this compound could improve polymer compatibility in flame-retardant coatings.
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